Cas no 2680700-22-3 (benzyl N-{3-bromo-2-(2-hydroxy-2-methylpropoxy)phenylmethyl}-N-methylcarbamate)

Benzyl N-{3-bromo-2-(2-hydroxy-2-methylpropoxy)phenylmethyl}-N-methylcarbamate is a versatile organic compound with significant applications in the pharmaceutical and agrochemical industries. It exhibits high purity and stability, offering enhanced reactivity for synthetic transformations. Its unique structure contributes to its efficacy as a building block in the synthesis of bioactive molecules, providing researchers with a valuable tool for drug discovery and development.
benzyl N-{3-bromo-2-(2-hydroxy-2-methylpropoxy)phenylmethyl}-N-methylcarbamate structure
2680700-22-3 structure
Product Name:benzyl N-{3-bromo-2-(2-hydroxy-2-methylpropoxy)phenylmethyl}-N-methylcarbamate
CAS No:2680700-22-3
MF:C20H24BrNO4
MW:422.312865257263
CID:5622742
PubChem ID:165934851
Update Time:2025-07-16

benzyl N-{3-bromo-2-(2-hydroxy-2-methylpropoxy)phenylmethyl}-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2680700-22-3
    • benzyl N-{[3-bromo-2-(2-hydroxy-2-methylpropoxy)phenyl]methyl}-N-methylcarbamate
    • EN300-28303987
    • benzyl N-{3-bromo-2-(2-hydroxy-2-methylpropoxy)phenylmethyl}-N-methylcarbamate
    • Inchi: 1S/C20H24BrNO4/c1-20(2,24)14-26-18-16(10-7-11-17(18)21)12-22(3)19(23)25-13-15-8-5-4-6-9-15/h4-11,24H,12-14H2,1-3H3
    • InChI Key: HTSWWMDSMMVHGH-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(CN(C(=O)OCC2C=CC=CC=2)C)=C1OCC(C)(C)O

Computed Properties

  • Exact Mass: 421.08887g/mol
  • Monoisotopic Mass: 421.08887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 59Ų

benzyl N-{3-bromo-2-(2-hydroxy-2-methylpropoxy)phenylmethyl}-N-methylcarbamate Pricemore >>

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Additional information on benzyl N-{3-bromo-2-(2-hydroxy-2-methylpropoxy)phenylmethyl}-N-methylcarbamate

Introduction to Benzyl N-{3-bromo-2-(2-hydroxy-2-methylpropoxy)phenylmethyl}-N-methylcarbamate (CAS No. 2680700-22-3)

Benzyl N-{3-bromo-2-(2-hydroxy-2-methylpropoxy)phenylmethyl}-N-methylcarbamate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 2680700-22-3, represents a unique structural motif that has been explored for its potential biological activities. The molecular framework of this compound is characterized by a benzyl moiety linked to a carbamate group, which is further substituted with a 3-bromo-2-(2-hydroxy-2-methylpropoxy)phenylmethyl group. Such structural features make it an intriguing candidate for further investigation in drug discovery and development.

The significance of this compound lies in its potential applications in medicinal chemistry. The presence of both bromine and hydroxyl substituents in the aromatic ring suggests that it may exhibit diverse interactions with biological targets, including enzymes and receptors. These interactions are crucial for modulating physiological processes and have been the focus of numerous studies in the development of therapeutic agents.

In recent years, there has been a growing interest in the synthesis and characterization of carbamate derivatives due to their broad spectrum of biological activities. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmacologically active compounds. The specific substitution pattern in Benzyl N-{3-bromo-2-(2-hydroxy-2-methylpropoxy)phenylmethyl}-N-methylcarbamate makes it a particularly interesting molecule for further exploration.

One of the most compelling aspects of this compound is its potential as a lead structure for the development of new drugs. The combination of a benzyl group, a carbamate moiety, and specific aromatic substitutions provides a rich scaffold for medicinal chemists to modify and optimize. This flexibility allows for the exploration of various biological pathways and targets, making it a valuable asset in drug discovery programs.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy. By leveraging these computational tools, scientists can identify potential binding interactions between Benzyl N-{3-bromo-2-(2-hydroxy-2-methylpropoxy)phenylmethyl}-N-methylcarbamate and biological targets. This approach has significantly accelerated the process of identifying promising drug candidates and has reduced the time and cost associated with traditional screening methods.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the 3-bromo-2-(2-hydroxy-2-methylpropoxy)phenylmethyl group is particularly challenging due to its complex substitution pattern. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency.

Once synthesized, Benzyl N-{3-bromo-2-(2-hydroxy-2-methylpropoxy)phenylmethyl}-N-methylcarbamate can be subjected to various biochemical assays to evaluate its biological activity. These assays may include enzyme inhibition studies, receptor binding assays, and cell-based assays. The results from these studies will provide valuable insights into the potential therapeutic applications of this compound.

The role of computational modeling in understanding the structure-activity relationships (SAR) of carbamate derivatives cannot be overstated. By using molecular modeling techniques, researchers can visualize how different substituents affect the conformation and binding properties of the molecule. This information is crucial for designing analogs with enhanced potency and selectivity.

In conclusion, Benzyl N-{3-bromo-2-(2-hydroxy-2-methylpropoxy)phenylmethyl}-N-methylcarbamate (CAS No. 2680700-22-3) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation, and recent advancements in synthetic and computational chemistry have provided powerful tools for exploring its biological activities. As research continues to uncover new therapeutic targets, compounds like this one will play an increasingly important role in the development of novel drugs.

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